molecular formula C12H18OS B14596412 3-Methoxy-5-pentylbenzene-1-thiol CAS No. 60272-74-4

3-Methoxy-5-pentylbenzene-1-thiol

Cat. No.: B14596412
CAS No.: 60272-74-4
M. Wt: 210.34 g/mol
InChI Key: OLZOTKTWABXGJS-UHFFFAOYSA-N
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Description

3-Methoxy-5-pentylbenzene-1-thiol is an organic compound that belongs to the class of aromatic thiols It features a benzene ring substituted with a methoxy group at the 3-position, a pentyl chain at the 5-position, and a thiol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-pentylbenzene-1-thiol can be achieved through several steps involving electrophilic aromatic substitution reactions. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Alkylation: Aniline undergoes Friedel-Crafts alkylation with pentyl chloride to introduce the pentyl group.

    Methoxylation: The resulting compound is then methoxylated using methanol and a suitable catalyst.

    Thiol Substitution: Finally, the compound is treated with thiolating agents to introduce the thiol group at the 1-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-pentylbenzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the methoxy group or the thiol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: De-methoxylated or de-thiolated compounds.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-Methoxy-5-pentylbenzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-pentylbenzene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The methoxy and pentyl groups contribute to the compound’s hydrophobicity and ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-pentylbenzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    3-Methoxy-5-pentylbenzene-1-amine: Contains an amine group instead of a thiol group.

    3-Methoxy-5-pentylbenzene-1-sulfonic acid: Features a sulfonic acid group instead of a thiol group.

Uniqueness

3-Methoxy-5-pentylbenzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs

Properties

CAS No.

60272-74-4

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

3-methoxy-5-pentylbenzenethiol

InChI

InChI=1S/C12H18OS/c1-3-4-5-6-10-7-11(13-2)9-12(14)8-10/h7-9,14H,3-6H2,1-2H3

InChI Key

OLZOTKTWABXGJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=CC(=C1)S)OC

Origin of Product

United States

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